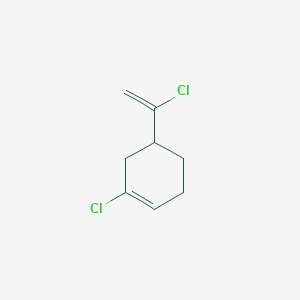
1-Chloro-5-(1-chloroethenyl)cyclohexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-5-(1-chloroethenyl)cyclohexene is an organic compound with the molecular formula C8H10Cl2 It is a chlorinated derivative of cyclohexene, characterized by the presence of two chlorine atoms attached to the cyclohexene ring and an ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-5-(1-chloroethenyl)cyclohexene can be synthesized through the chlorination of cyclohexene. The reaction typically involves the addition of chlorine gas to cyclohexene in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions on the cyclohexene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction parameters to achieve high yield and purity. The product is then purified through distillation or recrystallization techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of dechlorinated products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of chlorinated cyclohexanones or cyclohexanols.
Reduction: Formation of cyclohexene derivatives with fewer chlorine atoms.
Substitution: Formation of hydroxylated or aminated cyclohexene derivatives.
Scientific Research Applications
1-Chloro-5-(1-chloroethenyl)cyclohexene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of cyclohexene, 1-chloro-5-(1-chloroethenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their structure and function. This interaction can modulate various biochemical pathways, resulting in specific biological effects.
Comparison with Similar Compounds
- Cyclohexene, 1-chloro-4-(1-chloroethenyl)-
- Cyclohexene, 1-chloro-5-(1-chlorovinyl)-
- Cyclohexene, 1-chloro-4-(1-chlorovinyl)-
Comparison: 1-Chloro-5-(1-chloroethenyl)cyclohexene is unique due to its specific chlorination pattern and the presence of an ethenyl group. This structural arrangement imparts distinct chemical properties and reactivity compared to its analogs. For instance, the position of chlorine atoms and the ethenyl group can influence the compound’s reactivity in substitution and addition reactions, making it suitable for specific applications in synthesis and research.
Properties
CAS No. |
13547-07-4 |
|---|---|
Molecular Formula |
C8H10Cl2 |
Molecular Weight |
177.07 g/mol |
IUPAC Name |
1-chloro-5-(1-chloroethenyl)cyclohexene |
InChI |
InChI=1S/C8H10Cl2/c1-6(9)7-3-2-4-8(10)5-7/h4,7H,1-3,5H2 |
InChI Key |
REOYRKVGKWJQOY-UHFFFAOYSA-N |
SMILES |
C=C(C1CCC=C(C1)Cl)Cl |
Canonical SMILES |
C=C(C1CCC=C(C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Trifluoromethyl)phenyl]ethanethioic S-acid](/img/structure/B75855.png)
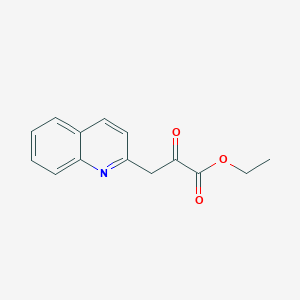
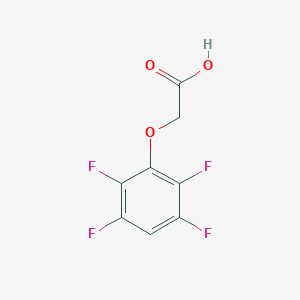
![6-Chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B75860.png)

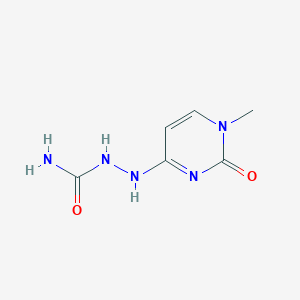
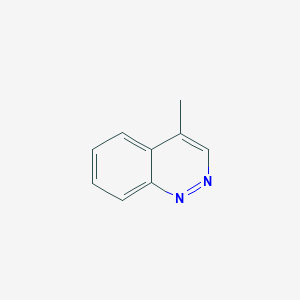
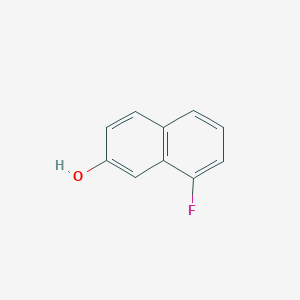


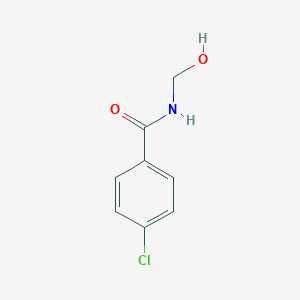
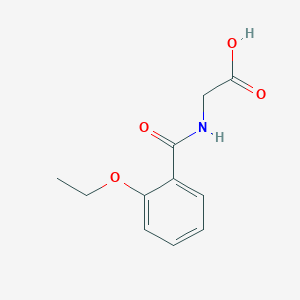
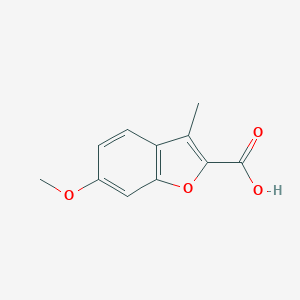
![1H-Naphth[2,3-f]isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxypropyl)-](/img/structure/B75884.png)
